molecular formula C15H22O2 B14253670 1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- CAS No. 175355-97-2

1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)-

Cat. No.: B14253670
CAS No.: 175355-97-2
M. Wt: 234.33 g/mol
InChI Key: GPNWEPCCGRBHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- is an organic compound belonging to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a methyl group and a trimethylcyclopentyl group. It is a derivative of catechol and has unique structural features that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- can be achieved through various synthetic routes. One common method involves the alkylation of catechol with 1,2,2-trimethylcyclopentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer effects may involve the induction of apoptosis and inhibition of angiogenesis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-Benzenediol): A simpler structure with only two hydroxyl groups on the benzene ring.

    3-Methylcatechol (3-Methyl-1,2-benzenediol): Similar structure with a methyl group at the 3-position.

    4-Methylcatechol (4-Methyl-1,2-benzenediol): Similar structure with a methyl group at the 4-position.

Uniqueness

1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- is unique due to the presence of the bulky trimethylcyclopentyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

175355-97-2

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5-methyl-3-(1,2,2-trimethylcyclopentyl)benzene-1,2-diol

InChI

InChI=1S/C15H22O2/c1-10-8-11(13(17)12(16)9-10)15(4)7-5-6-14(15,2)3/h8-9,16-17H,5-7H2,1-4H3

InChI Key

GPNWEPCCGRBHED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)C2(CCCC2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.